Ipflufenoquin

Description

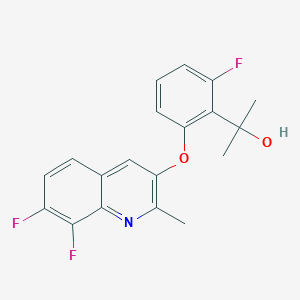

Structure

2D Structure

3D Structure

Properties

CAS No. |

1314008-27-9 |

|---|---|

Molecular Formula |

C19H16F3NO2 |

Molecular Weight |

347.3 g/mol |

IUPAC Name |

2-[2-(7,8-difluoro-2-methylquinolin-3-yl)oxy-6-fluorophenyl]propan-2-ol |

InChI |

InChI=1S/C19H16F3NO2/c1-10-15(9-11-7-8-13(21)17(22)18(11)23-10)25-14-6-4-5-12(20)16(14)19(2,3)24/h4-9,24H,1-3H3 |

InChI Key |

DSXOWZNZGWXWMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C=CC(=C(C2=N1)F)F)OC3=C(C(=CC=C3)F)C(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ipflufenoquin

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Ipflufenoquin is a novel, broad-spectrum quinoline fungicide that introduces a new mode of action in the control of plant pathogenic fungi.[1][2] Its primary molecular target is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key component in the de novo pyrimidine biosynthesis pathway.[1][3] this compound is classified by the Fungicide Resistance Action Committee (FRAC) under Code 52, designating it as a DHODH inhibitor.[1][3]

The inhibition of DHODH disrupts the synthesis of pyrimidine-based nucleotides, which are essential for the production of DNA, RNA, and other vital cellular components in fungi.[1][3] Specifically, DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step in this pathway.[3] By blocking this enzyme, this compound effectively halts pyrimidine production, leading to the cessation of fungal growth and, ultimately, cell death.[3] This targeted action provides high efficacy against a range of fungal diseases, including gray mold and apple scab.

A significant aspect of this compound's mechanism of action is its shared target with the clinical antifungal drug candidate, olorofim.[3] This has raised concerns about the potential for cross-resistance, where the use of this compound in agricultural settings could select for fungal strains that are also resistant to olorofim.[3]

Quantitative Data: In Vitro Inhibition of DHODH

The inhibitory activity of this compound against DHODH has been quantified, demonstrating its potency. The following table summarizes the key findings from in vitro studies on Aspergillus fumigatus DHODH.

| Target Enzyme | Compound | IC50 (nM) | Notes |

| Wild-type A. fumigatus DHODH | This compound | 774 (± 144) | Demonstrates direct inhibition of the target enzyme.[3] |

| Wild-type A. fumigatus DHODH | Olorofim | 51 (± 14) | Included for comparison, showing higher potency than this compound in this assay.[3] |

| Mutant A. fumigatus DHODH (Gly119Ser, Gly119Cys, Gly119Val, Gly119Ala) | This compound | 4-5 fold greater than wild-type | Mutations at the Gly119 position, known to confer resistance to olorofim, also reduce the susceptibility to this compound.[3] |

Experimental Protocols

In Vitro DHODH Inhibition Assay

A foundational experiment to determine the direct inhibitory effect of this compound on its target enzyme is the in vitro DHODH assay.

Objective: To measure the dose-dependent inhibition of recombinant DHODH by this compound and determine the IC50 value.

Methodology:

-

Enzyme Source: Recombinant Aspergillus fumigatus DHODH enzyme is expressed and purified.

-

Assay Buffer: The assay is conducted in a buffer solution, typically composed of 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10% glycerol, and 0.1% Triton X-100.[3]

-

Substrates and Reagents:

-

Procedure:

-

The recombinant DHODH enzyme is incubated in the assay buffer in the presence of a range of this compound concentrations.

-

The reaction is initiated by the addition of the substrate, L-dihydroorotic acid.

-

The rate of DCIP reduction is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm).

-

The enzyme activity at each this compound concentration is calculated and compared to the activity in the absence of the inhibitor to determine the percentage of inhibition.[3]

-

-

Data Analysis: The percentage of inhibition is plotted against the logarithm of the this compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

In Silico Molecular Docking

Computational methods are employed to predict the binding of this compound to the DHODH enzyme.

Objective: To model the interaction between this compound and the DHODH protein and to correlate binding affinity with fungicide sensitivity.

Methodology:

-

Protein Structure Prediction: The three-dimensional structure of the target DHODH enzyme from a specific fungal species (e.g., Botrytis cinerea) is predicted using tools like AlphaFold2.

-

Molecular Docking Simulation: Software such as Autodock Vina is used to simulate the binding of this compound to the predicted DHODH structure. This involves exploring various possible conformations of the ligand (this compound) within the active site of the protein.

-

Binding Affinity Calculation: The simulation calculates the binding affinity (ΔG, in kcal/mol), which represents the strength of the interaction between this compound and DHODH. A more negative value indicates a stronger binding affinity.

-

Correlation Analysis: The calculated binding affinities are then correlated with experimentally determined fungicide sensitivity values (e.g., EC50 values) for different fungal species.

Visualizations

Signaling Pathway

Caption: Mechanism of this compound action via inhibition of DHODH in the pyrimidine biosynthesis pathway.

Experimental Workflow

Caption: Experimental workflow for the in vitro DHODH inhibition assay.

Logical Relationship

Caption: Logical relationship between in silico predicted binding affinity and in vitro fungicide sensitivity.

References

- 1. Intrinsic Natural Resistance of Various Plant Pathogens to this compound, a New DHODH (Dihydroorotate Dehydrogenase)-Inhibiting Fungicide, in Relation to an Unaltered Amino Acid Sequence of the Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What kind of fungicide is this compound?_Chemicalbook [chemicalbook.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

Physical and chemical properties of Ipflufenoquin

An In-depth Technical Guide to the Physical and Chemical Properties of Ipflufenoquin

Introduction

This compound is a novel broad-spectrum fungicide belonging to the quinoline class of chemicals. Developed by Nippon Soda, it represents a new mode of action in controlling a range of fungal diseases in crops such as pome fruits, almonds, and strawberries.[1] Its unique mechanism targets the enzyme dihydroorotate dehydrogenase (DHODH), a critical component in the de novo pyrimidine biosynthesis pathway in fungi.[2][3] This document provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug and pesticide development.

Chemical Identity

This compound is identified by its systematic IUPAC name, CAS registry number, and chemical structure.

| Identifier | Value | Source |

| IUPAC Name | 2-{2-[(7,8-difluoro-2-methylquinolin-3-yl)oxy]-6-fluorophenyl}propan-2-ol | [4][5] |

| CAS Name | 2-[(7,8-difluoro-2-methyl-3-quinolinyl)oxy]-6-fluoro-α,α-dimethylbenzenemethanol | [4][6] |

| CAS Registry No. | 1314008-27-9 | [4][7][8] |

| Molecular Formula | C₁₉H₁₆F₃NO₂ | [4][7][8][9] |

| Molecular Weight | 347.33 g/mol | [7][9][10][11] |

| InChIKey | DSXOWZNZGWXWMX-UHFFFAOYSA-N | [4][8] |

| FRAC MoA Class | 52 | [2][12] |

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to understanding its environmental fate, biological activity, and formulation requirements. The properties of this compound are summarized below.

| Property | Value | Conditions | Source |

| Physical Form | Pale yellow powdery crystals / Crystalline solid | Ambient | [12] |

| Odor | None | - | |

| Melting Point | 114.4 to 115.5 °C | - | |

| Boiling Point | 164.9 °C | at 5.0 Pa | |

| Relative Density | 1.3904 g/cm³ | - | [12] |

| Vapor Pressure | 7.76 x 10⁻⁶ Pa (5.82 x 10⁻⁸ torr) | at 20°C | |

| Henry's Law Constant | 2.93 x 10⁻⁴ Pa·m³/mol | at 20°C | |

| Dissociation Constant (pKa) | 2.18 | at 25°C | [12] |

| Octanol-Water Partition Coefficient (Log Kₒw) | 3.89 | at 25°C | [13] |

Solubility

Solubility is a critical parameter influencing a compound's bioavailability and environmental mobility.

| Solvent | Solubility | Conditions | Source |

| Water | 9.20 mg/L | 20°C | |

| Water (pH 4) | 10.8 mg/L | 20°C | [13] |

| Water (pH 7) | 10.3 mg/L | 20°C | [13] |

| Water (pH 9) | 9.55 mg/L | 20°C | [13] |

| DMSO | 100 mg/mL (287.91 mM) | Requires ultrasonic and warming to 80°C | [7][11][14] |

| Common Organic Solvents | Soluble | - |

Stability

The stability of this compound under various environmental conditions determines its persistence and degradation pathways.

| Stability Type | Result | Conditions | Source |

| Thermal Stability | Stable for at least 2 years | Normal conditions | |

| Hydrolysis | Stable | pH 4, 7, and 9 | [1][13] |

| Aqueous Photolysis | Degrades rapidly; DT₅₀ = 10.3 days | pH 7, 40°N latitude | [12] |

| Soil Degradation | Persistent | Aerobic and anaerobic aquatic environments | [1][13] |

Mechanism of Action: DHODH Inhibition

This compound's fungicidal activity stems from its inhibition of dihydroorotate dehydrogenase (DHODH).[2][3] This enzyme catalyzes the conversion of dihydroorotate to orotate, a key step in the de novo biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis.[2][3] By blocking this enzyme, this compound deprives the fungal cell of necessary building blocks for proliferation. This mode of action is classified by the Fungicide Resistance Action Committee (FRAC) as Group 52.[2]

Caption: Mechanism of action of this compound via inhibition of the DHODH enzyme.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (Log Kₒw)

The Log Kₒw value of 3.89 was determined using the shake flask method at 25°C.

-

Preparation: Solutions of this compound are prepared in both n-octanol and water. The two solvents must be mutually saturated prior to the experiment.

-

Partitioning: A known volume of the aqueous solution and the n-octanol solution are combined in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously to facilitate the partitioning of this compound between the two phases until equilibrium is reached. This is typically done at a constant temperature (25°C).

-

Phase Separation: The mixture is allowed to stand until the n-octanol and water layers are clearly separated.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (Kₒw) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (Log Kₒw).

Residue Analysis in Environmental and Biological Matrices

An analytical method for the enforcement of residue limits in crops involves liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1]

-

Sample Extraction: The target matrix (e.g., crop tissue, soil) is homogenized and extracted with an appropriate organic solvent mixture.

-

Cleanup: The crude extract is subjected to a cleanup procedure, such as solid-phase extraction (SPE), to remove interfering co-extractives.

-

LC Separation: The purified extract is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate this compound from other components.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. For this compound, specific precursor-to-product ion transitions are monitored for unambiguous identification and quantification.

-

Data Analysis: The analyte concentration is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentration. The method limit of quantitation (LOQ) is typically 0.01 ppm in crop matrices.[1]

Caption: General workflow for the analytical determination of this compound residues.

Chemical Synthesis

The synthesis of this compound involves a multi-step process starting from 2,3-difluoroaniline.[15] The key transformations include the formation of a difluorinated isatin derivative, ring enlargement to a quinoline carboxylic acid, and subsequent functional group manipulations to yield the final product.[15]

Caption: Simplified chemical synthesis pathway for this compound.[15]

Conclusion

This compound is a potent fungicide with a well-defined set of physical and chemical properties. Its low water solubility and high Log Kₒw value suggest it is lipophilic, which is consistent with its fat solubility and potential for bioaccumulation, although studies indicate a low potential in fish.[13] The compound is stable to hydrolysis but susceptible to photolysis, which is a key environmental degradation pathway.[1][13] Its unique mode of action as a DHODH inhibitor makes it a valuable tool for managing fungal pathogens, particularly in the context of resistance to other fungicide classes.[3] The detailed properties and methodologies presented in this guide provide a critical foundation for further research, environmental risk assessment, and the development of effective agricultural formulations.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Intrinsic Natural Resistance of Various Plant Pathogens to this compound, a New DHODH (Dihydroorotate Dehydrogenase)-Inhibiting Fungicide, in Relation to an Unaltered Amino Acid Sequence of the Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS 1314008-27-9 | LGC Standards [lgcstandards.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. 1314008-27-9・this compound Standard・095-07411[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 11. glpbio.com [glpbio.com]

- 12. This compound (Ref: NF-180) [sitem.herts.ac.uk]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. glpbio.com [glpbio.com]

- 15. What kind of fungicide is this compound?_Chemicalbook [chemicalbook.com]

The Discovery and Development of Ipflufenoquin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipflufenoquin is a novel fungicide developed by Nippon Soda, categorized under the Fungicide Resistance Action Committee (FRAC) Code 52. It exhibits a unique mode of action by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition disrupts the production of essential pyrimidine-based nucleotides, ultimately leading to fungal cell death. This compound has demonstrated stable and effective control against a wide range of plant diseases, including gray mold, scab, and rice blast. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound.

Data Presentation: Efficacy of this compound

The following table summarizes the in vitro efficacy of this compound against various fungal pathogens, presenting Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values.

| Fungal Species | Efficacy Metric | Value (mg/L) | Reference |

| Aspergillus fumigatus | MIC | 12.5 | |

| Aspergillus fumigatus (Af293) | MIC | >32 | |

| Aspergillus flavus (Afl1) | MIC | 4 | |

| Aspergillus niger (An1) | MIC | 16 | |

| Aspergillus terreus (At4) | MIC | 16 | |

| Botrytis cinerea | EC50 (mycelial growth) | 0.0025 - 2.88 | |

| Botrytis cinerea | EC50 (conidial elongation) | 0.0095 - 0.41 | |

| Alternaria alternata | EC50 | 0.04 - >100 | |

| Colletotrichum truncatum | EC50 | 0.08 - 0.11 | |

| Fusarium graminearum species complex | EC50 | 0.06 - 0.2 | |

| Rhizoctonia solani | EC50 | >100 | |

| Phytophthora sojae | EC50 | 17.28 | |

| Cladosporium tenuissimum | EC50 | >100 | |

| Rhizopus oryzae | EC50 | >100 |

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

1. Preparation of Fungal Inoculum:

- Fungal isolates are cultured on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature and for a sufficient duration to achieve sporulation.

- Spores are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).

- The resulting spore suspension is filtered through sterile gauze to remove mycelial fragments.

- The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^5 spores/mL) in RPMI-1640 medium.

2. Preparation of this compound Solutions:

- A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

- Serial twofold dilutions of this compound are prepared in RPMI-1640 medium in 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.175 to 50 mg/L).

3. Inoculation and Incubation:

- Each well of the microtiter plate is inoculated with the prepared fungal spore suspension.

- The plates are incubated at a suitable temperature (e.g., 35-37°C) for a specified period (e.g., 48-72 hours).

4. Determination of MIC:

- The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

- Alternatively, the optical density at 600 nm (OD600) can be measured to quantify fungal growth.

Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of the DHODH enzyme.

1. Reagents and Buffers:

- Recombinant DHODH enzyme

- Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

- Dihydroorotate (DHO) - substrate

- Decylubiquinone - electron acceptor

- 2,6-dichloroindophenol (DCIP) - colorimetric indicator

2. Assay Procedure:

- The assay is performed in a 96-well plate format.

- A reaction mixture containing the assay buffer, decylubiquinone, and DCIP is prepared.

- Varying concentrations of this compound (or a control inhibitor) are added to the wells.

- The DHODH enzyme is added to each well and the plate is pre-incubated.

- The reaction is initiated by the addition of DHO.

- The reduction of DCIP is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.

3. Data Analysis:

- The rate of reaction is calculated for each this compound concentration.

- The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor).

- The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Molecular Docking Simulation

This protocol outlines a general workflow for performing molecular docking simulations to study the interaction between this compound and the DHODH enzyme.

1. Preparation of the Receptor (DHODH):

- Obtain the 3D structure of the target DHODH enzyme. If an experimental structure is not available, a homology model can be built using a suitable template.

- Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

2. Preparation of the Ligand (this compound):

- Obtain the 3D structure of this compound.

- Optimize the geometry of the ligand and assign partial charges.

3. Docking Simulation:

- Define the binding site on the DHODH enzyme. This is typically the active site or a known inhibitor binding pocket.

- Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of this compound within the defined binding site. The program will explore various conformations and orientations of the ligand and score them based on a scoring function.

4. Analysis of Results:

- Analyze the predicted binding poses to identify the most favorable interactions between this compound and the DHODH enzyme.

- Examine the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.

- The docking results can provide insights into the mechanism of inhibition and can be used to guide the design of more potent inhibitors.

Mandatory Visualizations

Signaling Pathway

Caption: De Novo Pyrimidine Biosynthesis Pathway and the inhibitory action of this compound on DHODH.

Experimental Workflow: Synthesis of this compound

Caption: Step-wise synthesis pathway of this compound.

An In-Depth Technical Guide to Ipflufenoquin: Molecular Properties, Mechanism of Action, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipflufenoquin, a novel fungicide, has demonstrated significant efficacy against a broad spectrum of plant pathogenic fungi. This technical guide provides a comprehensive overview of its fundamental molecular characteristics, its mechanism of action as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), and detailed experimental methodologies for its analysis. The information presented herein is intended to support further research and development efforts in the fields of agricultural science and drug discovery.

Molecular Profile

This compound is a quinoline-based compound with the systematic IUPAC name 2-{2-[(7,8-difluoro-2-methylquinolin-3-yl)oxy]-6-fluorophenyl}propan-2-ol. Its core molecular structure and properties are summarized below.

| Property | Value |

| Molecular Formula | C19H16F3NO2 |

| Molecular Weight | 347.33 g/mol [1] |

| CAS Number | 1314008-27-9 |

| Appearance | Pale yellow powdery crystals[1] |

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound's fungicidal activity stems from its role as a potent and specific inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[2][3] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. By inhibiting this step, this compound effectively halts the production of pyrimidine nucleotides, which are essential for DNA, RNA, and glycoprotein synthesis, ultimately leading to the cessation of fungal growth and proliferation.

The following diagram illustrates the pyrimidine biosynthesis pathway and the point of inhibition by this compound.

Caption: Pyrimidine de novo biosynthesis pathway and the inhibitory action of this compound on DHODH.

Quantitative Analysis of Fungicidal Activity

The efficacy of this compound against various fungal pathogens is quantified by determining its half-maximal effective concentration (EC50) and minimum inhibitory concentration (MIC).

| Fungal Species | EC50 (mg/L) | MIC (mg/L) | Reference |

| Botrytis cinerea | 0.0025 - 2.88 (mycelial growth) | - | [4] |

| Botrytis cinerea | 0.0095 - 0.41 (conidial elongation) | - | [4] |

| Aspergillus fumigatus | - | 12.5 |

Experimental Protocols

Determination of EC50 for Mycelial Growth Inhibition

This protocol outlines a general method for determining the EC50 value of this compound against a target fungus.

1. Preparation of Fungal Inoculum:

-

Culture the fungal strain on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) at an appropriate temperature until sufficient mycelial growth is observed.

-

From the edge of an actively growing colony, excise mycelial plugs of a standardized diameter (e.g., 5 mm) using a sterile cork borer.

2. Preparation of this compound-Amended Media:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Serially dilute the stock solution to create a range of working concentrations.

-

Add the appropriate volume of each working solution to molten PDA (cooled to approximately 50-55 °C) to achieve the desired final concentrations of this compound. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.

-

Pour the amended media into sterile Petri dishes and allow them to solidify. A control plate containing only the solvent should also be prepared.

3. Inoculation and Incubation:

-

Place a single mycelial plug, mycelium-side down, in the center of each agar plate.

-

Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the specific fungus.

4. Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached a significant portion of the plate's diameter.

-

Calculate the average colony diameter for each concentration.

-

Determine the percentage of mycelial growth inhibition for each concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and use a suitable statistical software to calculate the EC50 value through regression analysis.

Caption: Experimental workflow for the determination of the EC50 value of this compound.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This protocol provides a general framework for an in vitro assay to measure the inhibitory activity of this compound on DHODH.

1. Reagents and Buffers:

-

Recombinant DHODH enzyme

-

Assay buffer (e.g., Tris-HCl with appropriate pH and additives)

-

Dihydroorotate (substrate)

-

Electron acceptor (e.g., 2,6-dichloroindophenol - DCIP, or Coenzyme Q)

-

This compound stock solution and serial dilutions

2. Assay Procedure:

-

In a microplate, add the assay buffer, the electron acceptor, and the various concentrations of this compound or solvent control.

-

Add the recombinant DHODH enzyme to each well and incubate for a specific period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate, dihydroorotate.

-

Monitor the reduction of the electron acceptor over time using a microplate reader at the appropriate wavelength (e.g., 600 nm for DCIP). The rate of decrease in absorbance is proportional to the DHODH activity.

3. Data Analysis:

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Determine the percentage of DHODH inhibition for each concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and calculate the IC50 value using non-linear regression.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, a general outline of which is described below.

A key step in the synthesis involves the Grignard-type addition of methylmagnesium chloride to a ketone precursor to form the tertiary alcohol moiety of this compound.[5]

Caption: A generalized synthetic pathway for this compound.

Conclusion

This compound represents a significant advancement in fungicidal technology, offering a novel mode of action that is effective against a wide range of plant pathogens. Its potent inhibition of DHODH provides a valuable tool for disease management, particularly in cases of resistance to other fungicide classes. The experimental protocols and data presented in this guide are intended to facilitate further investigation into the properties and applications of this promising molecule, fostering innovation in both agriculture and medicine.

References

The Pharmacokinetic and Metabolic Profile of Ipflufenoquin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of Ipflufenoquin, a novel broad-spectrum quinoline fungicide. The information presented herein is compiled from regulatory agency reports and scientific literature, offering an in-depth resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been primarily characterized in rat models. The data reveals rapid absorption and non-linear kinetics, suggesting saturation of metabolic or transport processes at higher doses.

Absorption

Following a single oral administration in rats, this compound is rapidly absorbed, with peak plasma concentrations (Tmax) occurring between 1.5 to 1.8 hours in males, independent of the dose. In females, the Tmax increases from 1 to 2.3 hours as the dose is raised from 3 to 300 mg/kg, hinting at potential dose-dependent absorption mechanisms[1].

The oral bioavailability is extensive and exhibits sex-specific differences. In male rats, the estimated oral bioavailability ranges from 75% to 82%, while in females, it is higher, ranging from 94% to 99%[2]. The total absorption is also dose-dependent, with approximately 90% of a 3 mg/kg dose being absorbed, which decreases to 60-79% at a higher dose of 300 mg/kg[3].

An in vitro study utilizing human skin estimated a potential dermal absorption of 9%[1].

Distribution

After absorption, this compound-derived radioactivity is widely distributed throughout the tissues. The highest concentrations are observed in the liver and the gastrointestinal tract, which aligns with the primary route of excretion[2]. The volume of distribution has not been explicitly quantified in the available literature.

Elimination

Elimination of this compound and its metabolites is largely complete within 96 hours post-dosing[2][4]. The primary route of excretion is through the feces, accounting for 86% of the dose in males, with urinary excretion being a minor pathway (6%)[1]. Biliary excretion is extensive, contributing to more than 50% of the administered radioactivity[2][4].

The elimination half-life of this compound in the blood of rats is approximately 16 to 27 hours[2].

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in rats.

Table 1: Single Dose Oral Pharmacokinetic Parameters of this compound in Rats

| Parameter | Male | Female | Dose (mg/kg) | Source |

| Tmax (h) | 1.5 - 1.8 | 1.0 | 3 | [1] |

| 1.5 - 1.8 | 2.3 | 300 | [1] | |

| Oral Bioavailability | 75 - 82% | 94 - 99% | Not Specified | [2] |

| Absorption Ratio | 90% | 92% | 3 | [1] |

| 60% | 79% | 300 | [1] | |

| AUC Increase | 56-fold | 73-fold | 3 to 300 | [1] |

| Elimination Half-life (blood) | ~16 - 27 hours | ~16 - 27 hours | Not Specified | [2] |

Table 2: Excretion of this compound in Rats (96 hours post-dose)

| Route | Male (% of Dose) | Female (% of Dose) | Dose (mg/kg) | Source |

| Urine | 6% | 12% | 3 | [1] |

| 6% | 7% | 300 | [1] | |

| Feces | 86% | 77% | 3 | [1] |

| 86% | 84% | 300 | [1] |

Metabolism

This compound undergoes extensive metabolism in rats, livestock, and plants, leading to a diverse range of metabolites. The primary metabolic pathways include oxidation, epoxidation, methylation, and hydroxylation[2].

Metabolism in Rats

In rats, metabolism is rapid and extensive, with observed differences related to dose and sex[2]. A multitude of metabolites are generated, though none individually account for a large percentage of the administered dose in urine[1]. The parent compound is not detected in urine samples. In feces, the parent compound and at least 10 metabolites have been identified after a single dose[1].

Metabolism in Livestock (Lactating Goats)

Metabolism studies in lactating goats show that the parent this compound is the major residue in milk fat (90-100% of Total Radioactive Residue - TRR) and omental fat (92-95% TRR)[2]. In muscle, the parent compound is also significant (43% TRR)[2]. The major metabolites are the glucuronide conjugates QP-1-10 and QP-1-11, which are prominent in the liver and kidney[2].

Table 3: Major Residues of this compound in Tissues of Lactating Goats (% TRR)

| Tissue | Parent this compound | Metabolite QP-1-10 | Metabolite QP-1-11 | Source |

| Milk Fat | 90 - 100% | - | - | [2] |

| Omental Fat | 92 - 95% | - | - | [2] |

| Muscle | 43% | - | - | [2] |

| Liver | - | 42 - 52% | 26 - 28% | [2] |

| Kidney | - | 31 - 36% | 49 - 51% | [2] |

Metabolism in Plants

In plants, the parent this compound is often the most significant residue. For instance, it constitutes up to 84% of the TRR in grapes and 91% of the TRR in kidney bean foliage[2]. A key metabolite in plants is the photochemically derived QP-2, which can be found in notable amounts in kidney bean foliage (up to 14% TRR) and apples (up to 11% TRR)[2]. Another significant plant metabolite is the glyco-conjugate QP-1-4, which was found to be substantial in kidney bean pods (up to 44% TRR)[2].

Table 4: Major Residues of this compound in Various Plant Matrices (% TRR)

| Plant Matrix | Parent this compound | Metabolite QP-2 | Metabolite QP-1-4 | Source |

| Apples | 42% | 11% | - | [2] |

| Grapes | 84% | <10% | - | [2] |

| Kidney Bean Foliage | 91% | 14% | - | [2] |

| Kidney Bean Pods | 37% | <10% | 44% | [2] |

Experimental Protocols

The methodologies employed in the pharmacokinetic and metabolism studies of this compound adhere to standardized guidelines to ensure data quality and reproducibility.

In Vivo Pharmacokinetic Studies in Rats

The ADME of this compound in rats was investigated using radiolabelled compounds ([14C]this compound). Studies involved single and repeated oral gavage administrations at varying dose levels (e.g., 3 and 300 mg/kg bw). Bile duct-cannulated rats were used to assess the extent of biliary excretion. The analysis of radioactivity in plasma, urine, feces, and tissues at different time points allowed for the determination of pharmacokinetic parameters[3].

In Vitro Dermal Absorption Study

The in vitro dermal absorption of this compound was assessed using human skin in compliance with the OECD Test Guideline 428. This method utilizes a diffusion cell apparatus where a skin sample separates a donor chamber, to which the test substance is applied, from a receptor chamber containing a fluid that is analyzed for the absorbed substance over time[5][6][7].

Analytical Methodology for Residue Analysis

The determination of this compound and its metabolites in various matrices is predominantly carried out using a method based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis with High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS)[2].

The general QuEChERS procedure involves:

-

Extraction: The homogenized sample is extracted with an organic solvent, typically acidified acetonitrile.

-

Salting Out: Magnesium sulfate and sodium acetate are added to induce phase separation and drive the analytes into the organic layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is cleaned up by adding a sorbent mixture, such as primary-secondary amine (PSA) to remove interfering matrix components.

-

Analysis: The final extract is analyzed by HPLC-MS/MS.

Metabolic Pathways

This compound is metabolized through several key pathways, which vary depending on the biological system. The ether linkage between the quinoline and phenyl moieties appears to be relatively stable.

Conclusion

This technical guide has synthesized the available data on the pharmacokinetics and metabolism of this compound. The compound is characterized by rapid and extensive oral absorption in rats, with non-linear kinetics and sex-specific differences. Elimination is primarily through the feces via significant biliary excretion. Metabolism is extensive across different species, leading to a variety of metabolites, with glucuronidation being a key pathway in livestock and glycosylation/photolysis being important in plants. The analytical methods for residue determination are well-established, relying on QuEChERS and HPLC-MS/MS. This comprehensive overview provides a valuable resource for professionals in the fields of drug metabolism, toxicology, and regulatory sciences.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. apvma.gov.au [apvma.gov.au]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. This compound (Ref: NF-180) [sitem.herts.ac.uk]

- 5. oecd.org [oecd.org]

- 6. one.oecd.org [one.oecd.org]

- 7. eurolab.net [eurolab.net]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Ipflufenoquin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of the fungicide Ipflufenoquin in various environmental and agricultural matrices. The protocols are based on validated methods employing advanced analytical instrumentation.

Overview of Analytical Methods

The primary analytical technique for the determination of this compound residues is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for detecting trace levels of the fungicide in complex samples.[1][2][3][4] Sample preparation is a critical step to ensure accurate and reproducible results, with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method being widely adopted for its efficiency in extracting pesticides from various food and environmental matrices.[1][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical methods used for this compound detection in different matrices.

Table 1: Method Performance for this compound in Plant Matrices

| Parameter | Value | Reference Method |

| Limit of Quantification (LOQ) | 0.01 ppm | P 3996 G[1] |

| Limit of Detection (LOD) | Not Specified | P 3996 G[1] |

| Recovery | 70-120% | GPL-MTH-104, GPL-MTH-095[2] |

| Monitored Ion Transitions (m/z) | 348 → 330 (Quantitation), 348 → 180 (Confirmation) | P 3996 G[1] |

Table 2: Method Performance for this compound in Livestock Commodities

| Parameter | Value | Reference Method |

| Limit of Quantification (LOQ) | 0.01 ppm | NCAS 18-290[1] |

| Limit of Detection (LOD) | Not Specified | NCAS 18-290[1] |

| Recovery | 70-120% (assumed based on general requirements) | NCAS 18-290[1] |

| Monitored Ion Transitions (m/z) | 348 → 330 (Quantitation), 348 → 180 (Confirmation) | NCAS 18-290[1] |

Table 3: Method Performance for this compound in Soil

| Parameter | Value | Reference Method |

| Limit of Quantification (LOQ) | 0.002 µg/g | GPL-MTH-099 Revision 1[7] |

| Limit of Detection (LOD) | 0.0003 - 0.0005 µg/g | GPL-MTH-099 Revision 1[7] |

| Recovery | 70-120% | GPL-MTH-099 Revision 1[7] |

| Monitored Ion Transitions (m/z) | 348.0 → 330.0 (Quantitation), 348.0 → 180.0 (Confirmation) | GPL-MTH-099 Revision 1[7] |

Table 4: Method Performance for this compound in Water

| Parameter | Value | Reference Method |

| Limit of Quantification (LOQ) | 0.05 µg/L | P 4906 G[8] |

| Limit of Detection (LOD) | Not Specified | P 4906 G[8] |

| Recovery | 70-120% | P 4906 G[8] |

| Monitored Ion Transitions (m/z) | Not explicitly stated, but consistent with other methods | P 4906 G[8] |

Experimental Protocols

Protocol 1: Analysis of this compound in Plant Matrices using QuEChERS and LC-MS/MS

This protocol is adapted from the widely used QuEChERS method for pesticide residue analysis in food products.[1][5][6]

3.1.1. Sample Preparation (QuEChERS)

-

Homogenization: Weigh a representative 10-15 g portion of the homogenized sample into a 50 mL centrifuge tube.

-

Hydration (for dry samples): For samples with low water content (<80%), add an appropriate amount of water to bring the total water volume to approximately 10 mL.[6]

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

-

Securely cap the tube and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Vortex the tube for 30 seconds.

-

-

Final Centrifugation: Centrifuge the d-SPE tube at high speed for 2 minutes.

-

Filtration and Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.1.2. LC-MS/MS Analysis

-

Instrument: HPLC system coupled to a triple quadrupole mass spectrometer.[2]

-

Column: A C18 reversed-phase column is typically used (e.g., Phenomenex Kinetex 2.6-µm C18 100 Å, 3 mm x 100 mm).[7]

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid or acetic acid (e.g., 0.1%).[7][9]

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transitions specified in Table 1.

Protocol 2: Analysis of this compound in Soil using LC-MS/MS

This protocol is based on the validated method GPL-MTH-099 for the determination of this compound and its metabolites in soil.[7]

3.2.1. Sample Preparation

-

Extraction:

-

Centrifugation: Centrifuge the sample for 5 minutes at 3000 rpm.[7]

-

Second Extraction: Decant the supernatant. Add 50 mL of the same extraction solvent to the soil pellet and repeat the shaking and centrifugation steps.[7]

-

Dilution and Filtration: Combine the supernatants. Take a 5 mL aliquot and dilute it to 10 mL with an acetonitrile:water (50:50, v:v) solution. Filter the diluted extract through a 0.45-µm PTFE filter into an autosampler vial.[7]

3.2.2. LC-MS/MS Analysis

-

Instrument: Sciex Triple Quad 6500+ mass spectrometer with a Shimadzu LC-20AD HPLC system or equivalent.[7]

-

Column: Phenomenex Kinetex 2.6-µm C18 100 Å (3 mm x 100 mm) with a column temperature of 40°C.[7]

-

Mobile Phase: Gradient elution with A) 0.1% acetic acid in acetonitrile and B) 0.1% acetic acid in water.[7]

-

Injection Volume: 10 µL.[7]

-

Ionization Mode: ESI in positive polarity with a source temperature of 500°C.[7]

-

MS/MS Detection: MRM of the transitions specified in Table 3.

Visualizations

Caption: Workflow for this compound analysis in plant matrices.

Caption: Workflow for this compound analysis in soil samples.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 3. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review [mdpi.com]

- 4. lcms.cz [lcms.cz]

- 5. apvma.gov.au [apvma.gov.au]

- 6. scribd.com [scribd.com]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

Ipflufenoquin: A Novel Fungicide's Research Applications

For Researchers, Scientists, and Drug Development Professionals

Ipflufenoquin is a novel fungicide that has demonstrated significant efficacy against a range of plant pathogenic fungi. Its unique mode of action as a dihydroorotate dehydrogenase (DHODH) inhibitor positions it as a critical tool in managing fungal diseases, particularly those that have developed resistance to other fungicide classes. This document provides detailed application notes and protocols based on current research for professionals engaged in agricultural science and drug development.

Mode of Action

This compound targets and inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH), which is a crucial component in the de novo pyrimidine biosynthesis pathway.[1][2] This inhibition disrupts the production of essential pyrimidine-based nucleotides, ultimately hindering fungal growth and development. This specific mode of action is classified under the Fungicide Resistance Action Committee (FRAC) Code 52.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for evaluating its efficacy.

Caption: Mechanism of action of this compound in the fungal pyrimidine biosynthesis pathway.

Caption: A generalized experimental workflow for assessing the efficacy of this compound.

Efficacy and Spectrum of Activity

This compound has demonstrated a broad spectrum of activity against various plant pathogenic fungi. It is particularly effective against Botrytis cinerea, the causal agent of gray mold in crops like strawberries and grapes.[3][4] Research has shown its robust efficacy against strains of B. cinerea that are resistant to conventional fungicides such as pyraclostrobin, fluxapyroxad, and benomyl.[3][5]

However, its effectiveness can vary among different fungal species. While highly sensitive to many pathogens, some, such as Coniella vitis, Corynespora cassiicola, Pseudocercospora fuligena, and Rhizoctonia solani, have shown inherent resistance.[1][2]

Quantitative Efficacy Data

The following tables summarize the efficacy of this compound against various fungal pathogens as reported in research studies.

Table 1: In Vitro Sensitivity of Fungal Species to this compound

| Fungal Species | EC50 (mg L-1) | Sensitivity Level |

| Botrytis cinerea | < 10 | High |

| Alternaria alternata (some isolates) | > 10 | Insensitive |

| Colletotrichum species | Not specified | High |

| Sclerotinia sclerotiorum | Not specified | High |

| Coniella vitis | Not specified | Inherently Resistant |

| Corynespora cassiicola | Not specified | Inherently Resistant |

| Pseudocercospora fuligena | Not specified | Inherently Resistant |

| Rhizoctonia solani | Not specified | Inherently Resistant |

Note: EC50 values represent the concentration of a fungicide that causes a 50% reduction in mycelial growth.

Table 2: Efficacy of this compound against Botrytis cinerea in Strawberry Fruits

| Treatment | Concentration (mg L-1) | Growth Inhibition Range (%) |

| This compound | Not Specified | 87 - 98 |

| Fluxapyroxad | Not Specified | Susceptible (for resistant strains) |

| Pyraclostrobin | Not Specified | Susceptible (for resistant strains) |

| Benomyl | Not Specified | Susceptible (for resistant strains) |

Experimental Protocols

Protocol 1: In Vitro Sensitivity Testing of Fungal Strains to this compound

This protocol is adapted from methodologies used to assess the sensitivity of fungal pathogens to this compound.

Objective: To determine the half-maximal effective concentration (EC50) of this compound against fungal isolates.

Materials:

-

Pure cultures of fungal isolates

-

Potato Dextrose Agar (PDA)

-

This compound stock solution (commercial formulation, e.g., Migiwa 20%)

-

Sterile distilled water

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator (25°C)

Procedure:

-

Preparation of Fungicide-Amended Media:

-

Prepare a stock solution of this compound.

-

Prepare PDA medium according to the manufacturer's instructions and autoclave.

-

Allow the PDA to cool to approximately 50-60°C.

-

Add the appropriate volume of this compound stock solution to the molten PDA to achieve final concentrations of 0, 0.01, 0.1, 1, 10, and 100 mg L-1.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

Culture the fungal strains on PDA at 25°C in the dark for 7 days.

-

Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of the fungal colony.

-

Place a single agar plug at the center of each this compound-amended PDA plate.

-

-

Incubation:

-

Incubate the plates at 25°C in the dark.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate (0 mg L-1) reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50 value by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

-

Protocol 2: Control of Gray Mold in Greenhouse Strawberry Plants

This protocol outlines a method for evaluating the efficacy of this compound in a greenhouse setting.

Objective: To assess the in vivo efficacy of this compound in controlling gray mold (Botrytis cinerea) on strawberry plants.

Materials:

-

Strawberry plants (grown in a greenhouse for at least four months)

-

This compound (e.g., Migiwa 20%)

-

A standard fungicide for comparison (e.g., Fluxapyroxad)

-

Water (for control group)

-

Hand-held sprayer

-

Conidial suspension of B. cinerea

Procedure:

-

Treatment Application:

-

Divide the strawberry plants into treatment groups:

-

Control (water spray)

-

This compound (e.g., at 25 mg L-1 and 100 mg L-1)

-

Standard fungicide (e.g., Fluxapyroxad at 77 mg L-1)

-

-

Apply the respective treatments as a foliar spray once a week for a total of three weeks.

-

-

Inoculation:

-

Following the first fungicide application, inoculate the plants with a conidial suspension of B. cinerea.

-

-

Disease Assessment:

-

After a designated incubation period, assess the incidence and severity of gray mold on the strawberry fruits and flowers.

-

Disease incidence can be calculated as the percentage of infected fruits/flowers per plant.

-

Disease severity can be rated on a scale (e.g., 0-4, where 0 = no symptoms and 4 = >75% of the fruit/flower is symptomatic).

-

-

Data Analysis:

-

Compare the disease incidence and severity among the different treatment groups to determine the control efficacy of this compound.

-

Resistance Management and One Health Considerations

This compound's novel mode of action makes it a valuable tool for resistance management, especially against pathogens resistant to other fungicide classes like DMIs and QoIs.[1] However, as a single-site inhibitor, there is a medium to high risk of resistance development.[1][6]

A significant concern is the potential for cross-resistance between this compound and the clinical antifungal drug olorofim, which also targets DHODH.[4][7][8] The use of this compound in agriculture could select for fungal strains that are also resistant to olorofim, a critical drug for treating certain human fungal infections.[4][8] This underscores the importance of a "One Health" approach to fungicide stewardship, considering the interconnectedness of human, animal, and environmental health.[9]

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Intrinsic Natural Resistance of Various Plant Pathogens to this compound, a New DHODH (Dihydroorotate Dehydrogenase)-Inhibiting Fungicide, in Relation to an Unaltered Amino Acid Sequence of the Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Call for concern over the use of the new agricultural fungicide, this compound, in Australia. — ASID | Australasian Society for Infectious Diseases [asid.net.au]

- 5. biorxiv.org [biorxiv.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Aspergillus fumigatus strains that evolve resistance to the agrochemical fungicide this compound in vitro are also resistant to olorofim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dual use of antifungals in medicine and agriculture: How do we help prevent resistance developing in human pathogens? - PMC [pmc.ncbi.nlm.nih.gov]

Ipflufenoquin: Application Notes and Protocols for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipflufenoquin is a novel, broad-spectrum fungicide belonging to the quinoline class of chemicals.[1] It has demonstrated efficacy against a range of plant pathogenic fungi, including gray mold (Botrytis cinerea) and apple scab (Venturia inaequalis).[2][3] These application notes provide detailed protocols for the experimental use of this compound, covering its formulation, mechanism of action, and relevant analytical methodologies.

Physicochemical Properties and Storage

| Property | Value | Reference |

| Molecular Formula | C19H16F3NO2 | [4] |

| Molecular Weight | 347.33 g/mol | [2] |

| CAS Number | 1314008-27-9 | [2] |

| Appearance | Solid | [2] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [2] |

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound's mode of action is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).[5][6] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[6] By blocking this step, this compound deprives the fungal cell of essential pyrimidines, which are necessary for DNA, RNA, and glycoprotein synthesis, ultimately leading to cell death.[7] The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 52.[1]

Formulation Protocols for Experimental Use

For reliable and reproducible experimental results, proper solubilization and formulation of this compound are crucial. It is recommended to prepare working solutions fresh on the day of use.[2] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

In Vitro Antifungal Susceptibility Testing

Objective: To prepare a stock solution of this compound for determining its efficacy against fungal isolates in culture.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), newly opened[8]

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL).[8]

-

Vortex the tube vigorously to mix.

-

If necessary, use an ultrasonic bath and gentle warming (e.g., 37°C) to ensure complete dissolution.[8]

-

Perform serial dilutions of the stock solution in the desired culture medium to achieve the final test concentrations.

In Vivo Experimental Formulations

Two common formulations for in vivo (animal) studies are provided below. These aim to achieve a clear solution at a concentration of 5 mg/mL.[2]

Protocol 1: Aqueous Formulation

This formulation is suitable for general in vivo administration.

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Solvent Ratios:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

Procedure (for 1 mL working solution):

-

Prepare a 50 mg/mL stock solution of this compound in DMSO.

-

To 400 µL of PEG300, add 100 µL of the 50 mg/mL this compound stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

If precipitation is observed, sonicate the solution until it becomes clear.[2]

Protocol 2: Oil-Based Formulation

This formulation may be considered for studies requiring sustained release, but caution is advised for dosing periods exceeding two weeks.[2]

Materials:

-

This compound

-

DMSO

-

Corn Oil

Solvent Ratios:

-

10% DMSO

-

90% Corn Oil

Procedure (for 1 mL working solution):

-

Prepare a 50 mg/mL stock solution of this compound in DMSO.

-

Add 100 µL of the 50 mg/mL this compound stock solution to 900 µL of corn oil.

-

Mix thoroughly until a clear, homogeneous solution is achieved. Sonication may be required.[2]

Experimental Protocols

Antifungal Efficacy Testing (in vitro)

Objective: To determine the half-maximal effective concentration (EC50) of this compound against a target fungal pathogen.

Protocol:

-

Culture the fungal pathogen on a suitable agar medium until sufficient growth is achieved for subculturing.

-

Prepare a stock solution of this compound in DMSO as described in the formulation section.

-

Create a series of dilutions of the this compound stock solution in the desired agar medium to obtain a range of final concentrations.

-

Pour the amended agar into petri dishes.

-

Inoculate the center of each plate with a mycelial plug or a spore suspension of the test fungus.

-

Incubate the plates under optimal conditions for the specific fungus.

-

Measure the radial growth of the fungal colony at regular intervals until the colony in the control (no this compound) plate reaches the edge.

-

Calculate the percentage of growth inhibition for each concentration relative to the control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[3]

Quantitative Data: In Vitro Efficacy of this compound

| Fungal Species | EC50 (µg/mL) | Reference |

| Botrytis cinerea | High sensitivity (specific values vary by isolate) | [3] |

Residue Analysis in Plant and Soil Samples

Objective: To quantify this compound residues in experimental samples using a QuEChERS-based method followed by LC-MS/MS analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

This protocol is adapted from standard QuEChERS methods for pesticide residue analysis.[1][9]

Materials:

-

Acetonitrile with 1% acetic acid

-

Magnesium sulfate (anhydrous)

-

Sodium acetate

-

Dispersive solid-phase extraction (dSPE) tubes with primary-secondary amine (PSA) and magnesium sulfate

-

Centrifuge and centrifuge tubes

Protocol:

-

Weigh a subsample of the homogenized material (e.g., 20 g of soil) into a 250-mL HDPE bottle.[10]

-

Add magnesium sulfate and sodium acetate, and shake again to induce phase separation.[1]

-

Centrifuge the sample to pellet the solid material.

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube.

-

Vortex the dSPE tube and then centrifuge.

-

The resulting supernatant is the final extract, ready for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Instrumentation: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC/MS-MS).[9]

Typical Parameters:

-

Column: C18 reverse-phase column (e.g., Phenomenex Kinetex 2.6-µm C18 100 Å).[11]

-

Mobile Phase: Gradient of acetonitrile and water, both containing 0.1% acetic acid.[11]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

This compound Ion Transitions: m/z 348 → 330 (quantitation) and m/z 348 → 180 (confirmation).[9]

-

Quantitative Data: Analytical Method Performance

| Matrix | Method | LOQ | Reference |

| Diverse Crops (e.g., apple, grape) | QuEChERS & HPLC/MS-MS (Method No. P 3996 G) | 0.01 ppm | [9] |

| Soil | HPLC/MS/MS (Method GPL-MTH-099) | 0.002 µg/g | [11] |

| Water | HPLC/MS/MS (Method P 4906 G) | 0.05 µg/L | [12] |

Conclusion

This compound is a potent inhibitor of fungal DHODH, offering a valuable tool for research in mycology and plant pathology. The protocols outlined in these notes provide a foundation for consistent and effective experimental design. Adherence to proper formulation and analytical procedures is essential for generating high-quality, reproducible data in studies involving this compound. Researchers should also be aware of the potential for cross-resistance with clinical DHODH inhibitors like olorofim, a factor of growing concern in the scientific community.[13][14]

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorxiv.org [biorxiv.org]

- 4. medkoo.com [medkoo.com]

- 5. Intrinsic Natural Resistance of Various Plant Pathogens to this compound, a New DHODH (Dihydroorotate Dehydrogenase)-Inhibiting Fungicide, in Relation to an Unaltered Amino Acid Sequence of the Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. glpbio.com [glpbio.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. epa.gov [epa.gov]

- 11. epa.gov [epa.gov]

- 12. epa.gov [epa.gov]

- 13. Crop spray could lead to mass resistance in new-generation antifungal treatments [manchester.ac.uk]

- 14. Call for concern over the use of the new agricultural fungicide, this compound, in Australia. — ASID | Australasian Society for Infectious Diseases [asid.net.au]

Ipflufenoquin: Application Notes and Protocols for Plant Disease Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipflufenoquin is a novel fungicide belonging to the quinoline class, developed by Nippon Soda. It represents a new mode of action, targeting the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key player in the de novo pyrimidine biosynthesis pathway.[1][2] This unique mechanism of action makes it a valuable tool for managing a broad spectrum of plant diseases, particularly in the face of growing resistance to existing fungicide classes.[3] The Fungicide Resistance Action Committee (FRAC) has classified this compound under Code 52.[1][2] This document provides detailed application notes and experimental protocols for the effective use and evaluation of this compound in a research and development setting.

Mechanism of Action

This compound functions as a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes the oxidation of dihydroorotate to orotate, a critical step in the biosynthesis of pyrimidine nucleotides, which are essential for DNA, RNA, and protein synthesis in fungi. By blocking DHODH, this compound effectively deprives the fungal pathogen of essential building blocks for growth and proliferation.[3]

Caption: Mechanism of action of this compound in the fungal pyrimidine biosynthesis pathway.

Efficacy and Spectrum of Activity

This compound has demonstrated high efficacy against a wide range of economically important plant pathogens. Its novel mode of action provides excellent control of diseases that have developed resistance to other fungicide groups, such as Quinone outside inhibitors (QoIs), Succinate dehydrogenase inhibitors (SDHIs), and Demethylation inhibitors (DMIs).[2][3]

Quantitative Efficacy Data

The following tables summarize the efficacy of this compound against various plant pathogens as reported in recent studies.

Table 1: In Vitro Efficacy of this compound Against Strawberry Pathogens

| Fungal Species | Common Name | EC₅₀ (mg L⁻¹) |

| Botrytis cinerea | Gray Mold | 0.01 - 0.1 |

| Colletotrichum spp. | Anthracnose | > 10 |

| Alternaria alternata | Alternaria Leaf Spot | > 10 (some isolates) |

| Cladosporium tenuissimum | Cladosporium Rot | > 10 |

Data sourced from a 2024 bioRxiv preprint on strawberry diseases.[3]

Table 2: Field Trial Efficacy of this compound Against Gray Mold (Botrytis cinerea) on Strawberries

| Treatment | Application Rate (mg L⁻¹) | Control Efficacy (%) 14 days post-inoculation | Control Efficacy (%) 21 days post-inoculation |

| This compound | 25 | 83 | - |

| This compound | 100 | 100 | - |

| Fluxapyroxad | - | 59 | 28 |

Data from a study on an SDHI-resistant strain of B. cinerea.[3]

Table 3: Residue Levels of this compound in Pome Fruit and Grapes

| Crop | Application Rate | Post-Application Interval | Residue Level (mg/kg) |

| Apples | 3 applications at 4.2 g ai/100 L | ~42 days | <0.003 - 0.007 |

| Pears | 3 applications at 4.2 g ai/100 L | ~42 days | 0.008 - 0.02 |

| Wine Grapes | 2 applications at 7.7 - 7.9 g ai/100 L | Last application at E-L 29 | <0.005 - 0.035 |

Data sourced from the Australian Pesticides and Veterinary Medicines Authority.

Application Protocols

For optimal disease control, this compound should be applied preventatively, before the first signs of disease appear or when environmental conditions are conducive to disease development.

General Application Guidelines:

-

Pome Fruit (Apples, Pears) for Scab Control: Apply between the half-inch green stage and fruit set.[4]

-

Strawberries for Gray Mold Control: A program of 3 applications at a rate of 54.5 g a.c./ha with a 7- to 10-day interval between applications is recommended.

-

Wine Grapes for Gray Mold Control: Up to two applications per season can be made, with the final application no later than the E-L 29 growth stage (berries peppercorn size).

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound in a laboratory and greenhouse setting.

Protocol 1: Determination of EC₅₀ Values (In Vitro)

-

Isolate Preparation: Culture the fungal pathogen on a suitable medium (e.g., potato dextrose agar - PDA) until sufficient sporulation is observed.

-

Spore Suspension: Harvest spores by flooding the culture plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface. Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

-

Fungicide Dilution Series: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a series of dilutions in the growth medium to achieve the desired final concentrations.

-

Inoculation: Dispense 100 µL of the spore suspension into each well of a 96-well microtiter plate. Add 100 µL of the fungicide dilution to each well. Include a positive control (no fungicide) and a negative control (no spores).

-

Incubation: Incubate the plates at the optimal temperature for the specific pathogen for 48-72 hours.

-

Data Analysis: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to determine fungal growth inhibition. Calculate the EC₅₀ value using a probit or logit analysis.

Protocol 2: Greenhouse Efficacy Trial

-

Plant Propagation: Grow healthy, susceptible host plants to the desired growth stage in a controlled greenhouse environment.

-

Fungicide Application: Prepare a spray solution of this compound at the desired concentration. Apply the solution to the plants until runoff, ensuring complete coverage. Allow the plants to dry completely.

-

Inoculation: Prepare a spore suspension of the target pathogen as described in Protocol 1. Inoculate the treated and untreated (control) plants with the spore suspension.

-

Incubation: Place the plants in a high-humidity environment at the optimal temperature for disease development for 24-48 hours. Then, return them to the greenhouse.

-

Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity on each plant. This can be done by visually rating the percentage of diseased tissue or by counting the number of lesions.

-

Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control.

Caption: Generalized experimental workflow for evaluating this compound efficacy.

Resistance Management

As this compound has a single-site mode of action, there is a medium to high risk of resistance development.[2][5] To mitigate this risk, it is crucial to incorporate this compound into an integrated pest management (IPM) program and to follow resistance management guidelines. This includes rotating its use with fungicides that have different modes of action. Cross-resistance has been observed in Aspergillus fumigatus with the medical antifungal olorofim, which also targets DHODH.[6]

Conclusion

This compound is a promising new fungicide with a novel mode of action that provides effective control against a range of important plant diseases. Its efficacy against resistant strains makes it a valuable addition to disease management programs. Proper stewardship, including adherence to recommended application protocols and resistance management strategies, will be essential to preserve its long-term effectiveness.

References

- 1. Intrinsic Natural Resistance of Various Plant Pathogens to this compound, a New DHODH (Dihydroorotate Dehydrogenase)-Inhibiting Fungicide, in Relation to an Unaltered Amino Acid Sequence of the Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What kind of fungicide is this compound?_Chemicalbook [chemicalbook.com]

- 6. Aspergillus fumigatus strains that evolve resistance to the agrochemical fungicide this compound in vitro are also resistant to olorofim - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ipflufenoquin in the Management of Powdery Mildew

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipflufenoquin is a novel broad-spectrum fungicide belonging to the chemical class of quinolines. Its unique mode of action targets the enzyme dihydroorotate dehydrogenase (DHODH), a key component in the de novo pyrimidine biosynthesis pathway in fungi.[1] This mechanism disrupts the production of essential building blocks for DNA and RNA synthesis, ultimately inhibiting fungal growth and proliferation.[2] Classified by the Fungicide Resistance Action Committee (FRAC) as a Group 52 fungicide, this compound presents a valuable tool for managing fungal pathogens, particularly in the context of resistance to other fungicide classes.

These application notes provide a comprehensive overview of the use of this compound against powdery mildew, including its mechanism of action, available efficacy data, and detailed protocols for experimental evaluation.

Data Presentation

While specific efficacy data for this compound against various powdery mildew species is still emerging in publicly available literature, the following tables summarize its known spectrum of activity and key properties.

Table 1: Efficacy and General Properties of this compound

| Property | Description | Source(s) |

| Target Pathogens | Effective against a range of fungal diseases including grey mould (Botrytis cinerea), scab, and rice blast. Proposed for the control of powdery mildew on pome fruits. | [3][4] |

| Mode of Action | Inhibition of dihydroorotate dehydrogenase (DHODH), disrupting pyrimidine biosynthesis. | [1] |

| FRAC Group | 52 | |

| General Application | Applied as a foliar spray before the first sign of disease or when conditions are conducive to disease development. It is quickly absorbed into plant tissue. | |

| Formulation Example | Kinoprol 20 SC (200 g/L this compound) | [5] |

Table 2: Example In Vitro Efficacy of this compound against Botrytis cinerea

| Fungal Species | EC50 Value (mg/L) | Reference |

| Botrytis cinerea | High sensitivity reported, effective against strains resistant to other fungicides. Specific EC50 values are variable depending on the isolate. | [6] |

Note: This data is for Botrytis cinerea and serves as an indicator of this compound's potential potency. Researchers should determine specific EC50 values for the target powdery mildew species in their experiments.

Mechanism of Action and Signaling Pathway

This compound's fungicidal activity stems from its inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes the oxidation of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines. By blocking this step, this compound deprives the fungal cell of the necessary precursors for the synthesis of uridine monophosphate (UMP), which is subsequently converted to other pyrimidine nucleotides essential for DNA, RNA, and glycoprotein synthesis.

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound against powdery mildew. Researchers should adapt these protocols based on the specific host plant and powdery mildew species under investigation.

Protocol 1: In Vitro Sensitivity Assay (Leaf Disc Method)

This protocol determines the concentration of this compound required to inhibit the growth of powdery mildew on leaf discs.

Materials:

-

Healthy, young, fully expanded leaves from the host plant (e.g., cucumber, squash).

-

This compound stock solution (e.g., in DMSO).

-

Sterile distilled water.

-

Tween-20 or other suitable surfactant.

-

Petri dishes containing 1.5-2% water agar.

-

Cork borer (6-10 mm diameter).

-

Pressurized sprayer or atomizer.

-

Source of fresh powdery mildew conidia (Podosphaera xanthii).

-

Incubation chamber with controlled temperature and light.

Procedure:

-

Preparation of Fungicide Solutions: Prepare a serial dilution of this compound from the stock solution in sterile distilled water containing a surfactant (e.g., 0.01% Tween-20). A suggested concentration range to test is 0.01, 0.1, 1, 10, and 100 mg/L. Include a control with only water and surfactant.

-

Leaf Disc Preparation: Collect healthy leaves and wash them gently with sterile distilled water. Use a cork borer to cut uniform discs from the leaves, avoiding major veins.

-

Treatment Application: Place the leaf discs, adaxial side up, on the water agar in the Petri dishes. Spray the fungicide solutions onto the leaf discs until runoff. Allow the discs to air dry in a laminar flow hood.

-

Inoculation: Collect fresh conidia from infected plants. Prepare a conidial suspension in sterile water with surfactant to a concentration of approximately 1 x 10^5 conidia/mL. Spray the suspension evenly onto the treated leaf discs.

-

Incubation: Seal the Petri dishes and incubate them at 22-25°C with a 12-hour photoperiod.

-

Disease Assessment: After 7-10 days, assess the percentage of the leaf disc area covered by powdery mildew mycelium under a dissecting microscope.

-